molecular formula C5H6Br2N2O B1314432 (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol CAS No. 881997-90-6

(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol

Cat. No. B1314432
M. Wt: 269.92 g/mol
InChI Key: BUKHLSUHDPXEIW-UHFFFAOYSA-N
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Description

“(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

The molecular weight of “(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol” is 269.92 and the molecular formula is C5H6Br2N2O .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .

Scientific Research Applications

Biomimetic Chelating Ligands Synthesis

One application involves the synthesis of biomimetic chelating ligands. For example, a related compound, "(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol," was prepared through a multi-step process starting from commercially available 1-acetyladamantane, showing potential use as precursors in the synthesis of these ligands (Gaynor, McIntyre, & Creutz, 2023).

Copper Complexes Study

Research on imidazole derivatives includes their reactions with copper(II) chloride, leading to the formation of complex copper structures. An unusual result was obtained from the reaction of potassium ({(4Z)-4-[(1-methyl-1H-imidazol-2-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate with copper(II) chloride, producing bis(5-anilino-7-methoxycarbonyl-1-methyl-1H-imidazo[1,2-c]pyrimidin-4-ium) tetrachloro-cuprate(II), a structure confirmed by X-ray diffraction studies (Yudina et al., 2011).

Imidazole Derivatives Exploration

Imidazole-based compounds are also explored for their structural and electronic properties. For instance, studies on the synthesis, structure, and properties of bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II) highlight the potential of these compounds in developing materials with specific electronic characteristics (Banerjee et al., 2013).

properties

IUPAC Name

(4,5-dibromo-1-methylimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2N2O/c1-9-3(2-10)8-4(6)5(9)7/h10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKHLSUHDPXEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=C1Br)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401257872
Record name 4,5-Dibromo-1-methyl-1H-imidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol

CAS RN

881997-90-6
Record name 4,5-Dibromo-1-methyl-1H-imidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881997-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dibromo-1-methyl-1H-imidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Bahnous, A Bouraiou, M Chelghoum… - Bioorganic & medicinal …, 2013 - Elsevier
Several new highly functionalized imidazolium derivatives were synthesized, via appropriate synthetic routes, using imidazole, 1-methylimidazole and 2-phenyl-1-methylimidazole as …
Number of citations: 45 www.sciencedirect.com

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